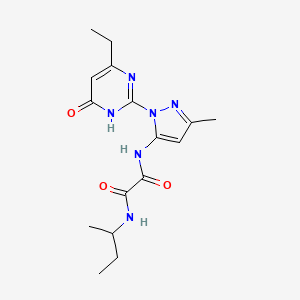

![molecular formula C17H13N3O2S3 B2693317 N-(2-([2,3'-联噻吩]-5-基)-2-羟基乙基)苯并[c][1,2,5]噻二唑-5-基甲酰胺 CAS No. 2185590-65-0](/img/structure/B2693317.png)

N-(2-([2,3'-联噻吩]-5-基)-2-羟基乙基)苯并[c][1,2,5]噻二唑-5-基甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[c][1,2,5]thiadiazole is an important π-acceptor building block for the synthesis of organic dyes that find various applications in optoelectronics . It is known to provide many donor–acceptor materials with a low band gap .

Synthesis Analysis

There are several strategies for the preparation of benzo[c][1,2,5]thiadiazoles. One approach involves the reaction of p-chloranil with tetrasulfur tetranitride (S4N4), followed by interaction with 2-thienyllithium and reduction with NaI . Another approach is based on the cyclization of two ortho amino groups of 2,1,3-benzothiadiazole-5,6-diamines into a 1,2,5-thiadiazole ring .Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives can be characterized via proton nuclear magnetic resonance (1H NMR) and Fourier transform infrared (FT-IR) spectroscopies, gel permeation chromatography (GPC), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and wide-angle powder X-ray diffraction (XRD) measurements .Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole units have been used in various chemical reactions, including Suzuki coupling polymerization and photocatalyst-free, visible-light promoted, direct conversion of C(sp2)–H to C(sp2)–N .Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[c][1,2,5]thiadiazole-based compounds can be analyzed using various techniques. For example, UV–vis and fluorescence spectroscopies can reveal optical properties such as the maximum absorption wavelength and photoluminescence quantum yield .科学研究应用

有机光伏和半导体

含噻二唑、联噻吩和苯甲酰基团的相关化合物因其在有机光伏和半导体中的应用而受到探索。例如,基于联噻吩和苯并噻二唑的含有交替给电子和受电子的单元的共轭聚合物已显示出有希望的光收集能力,可用于有机光伏应用。这些材料被设计成实现低光学带隙,从而能够有效吸收阳光,并在太阳能电池中产生潜在的高短路电流。电化学研究表明深 HOMO/LUMO 水平对于实现光伏器件中的高开路电压至关重要(Zhu 等,2007)。

抗微生物和抗癌剂

合成了具有噻二唑骨架的化合物并评估了它们的抗微生物和抗癌活性。含有噻二唑和苯甲酰基团的席夫碱已显示出对几种人类癌细胞系的有希望的体外抗癌活性,表明它们作为治疗剂的潜力。分子对接研究预测了它们的作用机制,而 ADMET 特性表明良好的口服药物样行为,使其成为进一步药物开发的合适候选者(Tiwari 等,2017)。

有机电子

已探索了基于结构修饰(包括引入噻二唑单元)的给体-受体小分子的开发,以改善有机电子材料的光电性能。这些修饰旨在实现更宽的吸收、更高的 HOMO 水平和更好的太阳能电池性能,表明噻二唑衍生物在提高有机光伏器件效率方面的潜力(He 等,2015)。

作用机制

Target of Action

Similar compounds based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the benzo[c][1,2,5]thiadiazole group .

Biochemical Pathways

Similar compounds have been used as potential visible-light organophotocatalysts .

Pharmacokinetics

Similar small-molecule based nir-ii (1000–1700 nm) dyes are highly promising candidates for in vivo molecular imaging because of their high biocompatibility, fast excretion, and high clinical translation ability .

Result of Action

Similar compounds have shown high sensitivity and selectivity for primary aromatic amine detection by fluorescence quenching .

Action Environment

Similar compounds have shown high stability, high porosity, and high fluorescence performance .

安全和危害

未来方向

The future directions of research on benzo[c][1,2,5]thiadiazole and its derivatives could include the development of new synthesis methods, the exploration of new applications in optoelectronics and medicine, and the design of new benzo[c][1,2,5]thiadiazole-based compounds with improved properties .

属性

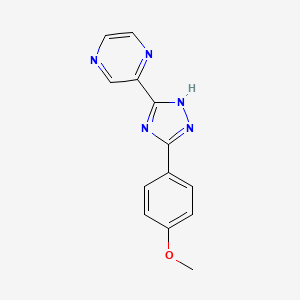

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S3/c21-14(16-4-3-15(24-16)11-5-6-23-9-11)8-18-17(22)10-1-2-12-13(7-10)20-25-19-12/h1-7,9,14,21H,8H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSHUWRKBFMOBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2693235.png)

![1-(2,6-Difluorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}urea](/img/structure/B2693239.png)

![(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide](/img/structure/B2693242.png)

![1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2693243.png)

![4-Methyl-3-[(3R,5R)-5-methyl-1-prop-2-enoylpiperidin-3-yl]-1H-1,2,4-triazol-5-one](/img/structure/B2693250.png)

![N-(3,4-difluorophenyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2693251.png)

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2693256.png)

![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2693258.png)